5-Isopropyl-3-methylbenzoic acid
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Overview
Description
5-Isopropyl-3-methylbenzoic acid is an organic compound with the molecular formula C11H14O2 It is a derivative of benzoic acid, characterized by the presence of an isopropyl group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3-methylbenzoic acid with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent over-alkylation .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-isopropyl-3-methylbenzaldehyde, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
5-Isopropyl-3-methylbenzoic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as an antimicrobial agent and its role in drug development.
Mechanism of Action
The mechanism of action of 5-Isopropyl-3-methylbenzoic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit essential enzymes, leading to cell death. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Isopropyl-5-methylbenzoic acid: A positional isomer with similar properties but different reactivity.
2-Hydroxy-6-isopropyl-3-methylbenzoic acid: Contains an additional hydroxyl group, which alters its chemical behavior and applications.
Uniqueness
Its combination of isopropyl and methyl groups provides distinct steric and electronic effects compared to other benzoic acid derivatives .
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-methyl-5-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C11H14O2/c1-7(2)9-4-8(3)5-10(6-9)11(12)13/h4-7H,1-3H3,(H,12,13) |
InChI Key |
AZJNNGZEWPANCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)C(C)C |
Origin of Product |
United States |
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